molecular formula C19H28O3 B1325743 7-(4-Hexylphenyl)-7-oxoheptanoic acid CAS No. 898791-55-4

7-(4-Hexylphenyl)-7-oxoheptanoic acid

Cat. No.: B1325743
CAS No.: 898791-55-4
M. Wt: 304.4 g/mol
InChI Key: NHUDEAWYSONOST-UHFFFAOYSA-N
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Description

Significance of Oxo-Fatty Acid Derivatives in Organic and Medicinal Chemistry

Oxo-fatty acid derivatives, characterized by the presence of a ketone functional group along a fatty acid chain, are of considerable importance in the realms of organic synthesis and medicinal chemistry. In organic synthesis, these compounds serve as versatile intermediates. The ketone and carboxylic acid functionalities provide reactive sites for a wide array of chemical transformations, enabling the construction of more complex molecular architectures. Keto acids, a subset of this family, are recognized as valuable building blocks and can act as alternatives to more traditional acylating agents in various reactions.

From a medicinal chemistry perspective, oxo-fatty acids have shown promising biological activities. For instance, certain saturated oxo-fatty acids have been identified as endogenous bioactive lipids with the ability to inhibit the growth of cancer cells. The structural motifs present in these molecules can interact with biological targets, leading to a range of physiological effects. Researchers have explored aryl-substituted oxoalkanoic acids for their potential as anti-inflammatory agents, demonstrating the therapeutic potential inherent in this class of compounds. nih.govresearchgate.net

Structural Characteristics and Chemical Classifications of 7-(4-Hexylphenyl)-7-oxoheptanoic Acid

This compound is a molecule that integrates several key chemical features. Its structure consists of a heptanoic acid backbone, which is a seven-carbon carboxylic acid. A ketone group is situated at the seventh carbon, making it a γ-keto acid. This carbonyl group is directly attached to a phenyl ring, which is further substituted with a hexyl group at the para position.

The presence of these distinct moieties allows for its classification into several chemical categories. It is an aromatic ketone, given the ketone's proximity to the phenyl ring. The long alkyl chain (hexyl group) and the heptanoic acid component also classify it as a long-chain fatty acid derivative. The combination of a hydrophobic aryl and alkyl portion with a hydrophilic carboxylic acid group gives the molecule amphipathic properties.

Table 1: Key Structural and Chemical Information for this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C19H28O3
Molecular Weight 304.43 g/mol
CAS Number 898791-55-4
Chemical Class Aromatic Keto Acid, Fatty Acid Derivative

Overview of Current Research Landscape on this compound and Related Structures

The current body of scientific literature specifically detailing the synthesis, properties, and applications of this compound is notably limited. While the compound is commercially available from various suppliers, dedicated research publications focusing on this exact molecule are scarce. riekemetals.com

However, the broader landscape of research into related structures provides a valuable framework for understanding its potential. Studies on aryl-oxo-alkanoic acids have explored their synthesis through methods such as Friedel-Crafts acylation. mdpi.com For example, the synthesis of 6-aryl-4-oxohexanoic acids has been described, involving the condensation of an appropriate aldehyde with levulinic acid. nih.govresearchgate.net These synthetic strategies could potentially be adapted for the preparation of this compound.

In terms of applications, research into analogous compounds offers intriguing possibilities. For instance, a series of 6-aryl-4-oxohexanoic acids were synthesized and evaluated for their anti-inflammatory properties, with some compounds showing significant in vivo activity. nih.govresearchgate.net This suggests that this compound could also possess interesting biological activities that warrant investigation. The study of long-chain fatty acids and their derivatives is an active area of research, with implications for understanding metabolic pathways and developing new therapeutic agents.

Research Gaps and Future Perspectives in the Study of this compound

Future research should initially focus on developing and optimizing a synthetic route to produce the compound in sufficient quantities for further study. This would likely involve multi-step organic synthesis, potentially leveraging established methods for creating aryl ketones and functionalized carboxylic acids.

Once a reliable synthetic pathway is established, a thorough characterization of the compound's physicochemical properties would be essential. Following this, a systematic investigation into its biological activities is a logical and promising direction. Given the anti-inflammatory potential of related structures, screening this compound for similar properties would be a primary area of interest. Furthermore, its role as a fatty acid derivative suggests that it could be explored for its effects on lipid metabolism and related cellular processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(4-hexylphenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-2-3-4-6-9-16-12-14-17(15-13-16)18(20)10-7-5-8-11-19(21)22/h12-15H,2-11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUDEAWYSONOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645431
Record name 7-(4-Hexylphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-55-4
Record name 4-Hexyl-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4-Hexylphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 7 4 Hexylphenyl 7 Oxoheptanoic Acid

Retrosynthetic Analysis and Key Disconnections for 7-(4-Hexylphenyl)-7-oxoheptanoic Acid

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." For this compound, two primary disconnections are particularly strategic.

Disconnection A: Friedel-Crafts Acylation Approach

The most evident disconnection is at the C-C bond between the aromatic ring and the carbonyl carbon (C7). This leads to a Friedel-Crafts acylation pathway. The synthons generated are a (4-hexylphenyl) cation and a 7-oxoheptanoic acid anion equivalent. These correspond to the starting materials hexylbenzene (B86705) and a derivative of heptanedioic acid, such as its mono-acid chloride or anhydride (B1165640). This is a convergent and often efficient route for forging the aryl-ketone bond.

Disconnection B: Organometallic Approach

An alternative disconnection can be made at the C6-C7 bond, adjacent to the carbonyl group. This suggests a strategy involving the addition of an organometallic nucleophile to an electrophilic carbonyl carbon. The synthons would be a 4-hexylbenzoyl cation and a 6-carboxyhexyl anion. This translates to using a 4-hexylbenzoyl derivative (like an acid chloride) and an organometallic reagent derived from a 6-haloheptanoic acid ester, such as a Grignard or organocuprate reagent.

These two approaches form the basis for the targeted synthetic routes discussed in the following sections.

Targeted Synthesis Routes to the Oxoheptanoic Acid Core

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution for synthesizing aryl ketones. libretexts.orgorganic-chemistry.org In this context, it provides a direct route to the target molecule's core structure. The reaction involves treating hexylbenzene with an acylating agent derived from a seven-carbon dicarboxylic acid in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.org

A common acylating agent is the mono-acid chloride of heptanedioic acid (pimelic acid). The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich hexylbenzene ring. youtube.com The alkyl group of hexylbenzene is an ortho-, para-director; however, due to steric hindrance from the hexyl group, the acylation occurs predominantly at the para-position, yielding the desired product. A significant advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further reaction, preventing poly-acylation. youtube.com

Parameter Description Reference
Reactants Hexylbenzene, Heptanedioic acid mono-acid chlorideN/A
Catalyst Aluminum Chloride (AlCl₃) libretexts.org
Mechanism Electrophilic Aromatic Substitution libretexts.org
Key Intermediate Acylium ion youtube.com
Regioselectivity Primarily para-substitution due to steric hindrance and directing effects.N/A
Advantages Direct C-C bond formation, prevents poly-substitution. youtube.com

Oxidative methods offer an alternative for installing the ketone and carboxylic acid functionalities, often starting from more reduced precursors. Oxidative cleavage is a powerful technique where a carbon-carbon bond is broken to form two new functional groups. numberanalytics.com

One hypothetical route could involve the synthesis of an alkene precursor, such as 7-(4-hexylphenyl)hept-6-enoic acid. Subsequent oxidative cleavage of the carbon-carbon double bond using strong oxidizing agents like ozone (O₃) followed by an oxidative workup, or potassium permanganate (B83412) (KMnO₄), would yield the target ketone and a carboxylic acid fragment. numberanalytics.com While powerful, this method's utility depends on the selective synthesis of the required alkene precursor.

A more common approach is the oxidation of a secondary alcohol. If 7-(4-hexylphenyl)-7-hydroxyheptanoic acid were synthesized, a wide range of oxidizing agents (e.g., pyridinium (B92312) chlorochromate (PCC), Swern oxidation, Dess-Martin periodinane) could be used to selectively convert the secondary alcohol to the target ketone without affecting the carboxylic acid or the aromatic ring. This two-step approach (alcohol formation followed by oxidation) adds a step but allows for milder reaction conditions compared to direct acylation or more aggressive oxidative cleavage.

Organometallic reagents, particularly Grignard reagents, are invaluable for forming carbon-carbon bonds. A plausible synthesis for a related keto-acid, 7-chloro-2-oxoheptanoic acid, has been demonstrated using a Grignard reagent derived from 1-bromo-5-chloro-pentane, which then reacts with diethyl oxalate. google.com

Adapting this logic, one could envision the reaction of a Grignard reagent prepared from 1-bromo-4-hexylbenzene (B1268834) with a suitable seven-carbon electrophile containing a latent carboxylic acid. For example, reaction with the mono-acid chloride mono-ester of heptanedioic acid (e.g., methyl 7-chloro-7-oxoheptanoate) would form the keto-ester, which could then be hydrolyzed to the final product.

Alternatively, a Grignard reagent could be prepared from an ester of 6-bromohexanoic acid. This nucleophile could then be added to 4-hexylbenzoyl chloride. To avoid side reactions, this is often performed as a cuprate (B13416276) (Gilman reagent) for a more selective reaction with the acid chloride. Subsequent hydrolysis of the resulting ester would yield the target this compound.

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for C-C bond formation. While the Sonogashira coupling is specifically used to couple terminal alkynes with aryl or vinyl halides, its principles can be extended to other coupling reactions more directly suited for this synthesis. wikipedia.orgorganic-chemistry.org

For instance, a Suzuki coupling could be employed by reacting 4-hexylphenylboronic acid with a suitable electrophile like methyl 7-chloro-7-oxoheptanoate in the presence of a palladium catalyst. Similarly, a Negishi coupling could utilize a 4-hexylphenylzinc reagent.

A more advanced technique is carbonylative cross-coupling. In this approach, carbon monoxide is incorporated into the molecule during the reaction. A palladium-catalyzed carbonylative Sonogashira coupling has been used to synthesize alkynyl ketones. acs.orgmdpi.com A related carbonylative coupling, such as a carbonylative Suzuki or Stille reaction, could potentially construct the aryl ketone moiety. For example, coupling 1-bromo-4-hexylbenzene with a suitable organometallic derivative of methyl hexanoate (B1226103) under a carbon monoxide atmosphere could forge the desired structure in a single, highly efficient step.

Coupling Reaction Aryl Component Aliphatic Component Catalyst System Reference
Suzuki Coupling4-Hexylphenylboronic acid7-Halo-7-oxoheptanoatePd catalyst (e.g., Pd(PPh₃)₄), Base organic-chemistry.org
Negishi Coupling4-Hexylphenylzinc chloride7-Halo-7-oxoheptanoatePd or Ni catalystN/A
Carbonylative Coupling1-Bromo-4-hexylbenzeneOrganotin or boronic acid derivative of a hexanoatePd catalyst, CO gas acs.org

Derivatization and Analog Synthesis of this compound

The core structure of this compound serves as a versatile scaffold for the synthesis of various analogs. Derivatization can be targeted at three main positions: the alkyl chain on the phenyl ring, the aromatic ring itself, and the terminal carboxylic acid.

Modification of the Alkyl Chain: The hexyl group can be readily replaced with other alkyl chains of varying lengths or branching patterns. This is typically achieved by starting the synthesis (e.g., via Friedel-Crafts acylation) with a different alkylbenzene, such as ethylbenzene (B125841) or butylbenzene. Several such analogs have been documented, including 7-(4-ethylphenyl)-7-oxoheptanoic acid. lookchem.com

Modification of the Aromatic Ring: Substituents can be introduced onto the phenyl ring. For example, using alkoxy-substituted benzenes like anisol or phenetole (B1680304) in a Friedel-Crafts acylation would lead to alkoxy-substituted analogs. Examples such as 7-(4-ethoxyphenyl)-7-oxoheptanoic acid and 7-[4-(heptyloxy)phenyl]-7-oxoheptanoic acid have been reported. sigmaaldrich.comepa.gov

Modification of the Carboxylic Acid: The terminal carboxylic acid is a prime site for derivatization. Standard organic reactions can convert it into a variety of other functional groups. Esterification (e.g., with methanol (B129727) and an acid catalyst) yields the corresponding methyl ester. Reaction with thionyl chloride followed by an amine would produce amides. Reduction of the carboxylic acid (e.g., with borane) could yield the corresponding primary alcohol, 7-(4-hexylphenyl)-7-hydroxyheptan-1-ol, providing another point for further chemical modification. The synthesis of various unsaturated fatty acid derivatives for analytical purposes highlights common derivatization strategies for carboxylic acids. researchgate.net

Below is a table of known analogs, demonstrating the chemical diversity that can be achieved from this molecular scaffold.

Compound Name CAS Number Molecular Formula Variation from Parent Compound Reference
This compound898791-55-4C₁₉H₂₈O₃Parent Compound guidechem.com
6-(4-Hexylphenyl)-6-oxohexanoic acid178686-77-6C₁₈H₂₆O₃Shorter (C6) acid chain guidechem.com
8-(4-Hexylphenyl)-8-oxooctanoic acid898791-57-6C₂₀H₃₀O₃Longer (C8) acid chain guidechem.com
7-(4-Ethylphenyl)-7-oxoheptanoic acid502651-42-5C₁₅H₂₀O₃Ethyl instead of hexyl group lookchem.com
7-(4-Ethoxyphenyl)-7-oxoheptanoic acid898791-69-0C₁₅H₂₀O₄Ethoxy instead of hexyl group sigmaaldrich.com
7-[4-(Heptyloxy)phenyl]-7-oxoheptanoic acid898792-23-9C₂₀H₃₀O₄Heptyloxy instead of hexyl group epa.gov

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for the synthesis of a variety of derivatives. Standard transformations such as esterification and amidation are readily achievable, providing access to a library of compounds with modulated physicochemical properties.

Esterification: The synthesis of esters of this compound can be accomplished through classical methods such as Fischer-Speier esterification. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For more sensitive alcohol substrates, milder conditions involving coupling agents can be employed.

Amidation: The conversion of the carboxylic acid to an amide is a crucial transformation for the development of biologically active molecules. This is commonly achieved using a variety of coupling reagents that activate the carboxylic acid for nucleophilic attack by an amine. nih.govresearchgate.netresearchgate.net The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions. A representative procedure for amide synthesis involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

TransformationReagents and ConditionsProduct
EsterificationR'-OH, H+ (e.g., H2SO4), heat7-(4-Hexylphenyl)-7-oxoheptanoate ester
AmidationR'R''NH, EDC, HOBt, DMAP, solvent (e.g., DMF, DCM)N,N-disubstituted-7-(4-hexylphenyl)-7-oxoheptanamide
Reduction to Alcohol1. LiAlH4 or BH3·THF; 2. H3O+7-(4-Hexylphenyl)heptane-1,7-diol
Selective Reduction to AldehydePhotoredox catalysis with hydrosilane7-(4-Hexylphenyl)-7-oxoheptanal

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (B86392) complex (BH3·THF). khanacademy.orgharvard.eduwikipedia.org Care must be taken as these reagents can also reduce the ketone functionality. Selective reduction of the carboxylic acid to an aldehyde in the presence of a ketone is a more challenging transformation. Recent advances in photoredox catalysis have enabled the direct reduction of carboxylic acids to aldehydes using hydrosilanes under mild conditions, offering a potential route for the selective synthesis of 7-(4-hexylphenyl)-7-oxoheptanal. rsc.orgresearchgate.net

Modifications and Functionalization of the Hexylphenyl Group

The hexylphenyl group provides a scaffold for further functionalization, allowing for the fine-tuning of electronic and steric properties. The hexyl group is an ortho-, para-directing group in electrophilic aromatic substitution reactions, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the hexyl substituent. Given that the para position is already occupied by the oxoheptanoic acid chain, substitutions are expected to occur primarily at the ortho positions (C-3 and C-5 of the phenyl ring).

Halogenation: Halogenation of the aromatic ring can be achieved using standard electrophilic halogenation conditions. For example, bromination can be carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is expected to yield primarily the 3-bromo and 3,5-dibromo derivatives. The introduction of halogens can serve as a handle for further cross-coupling reactions. Alpha-halogenation of the ketone is also a possibility under certain conditions, which proceeds via an enol or enolate intermediate. wikipedia.orgyoutube.comlibretexts.org

Nitration: Nitration of the aromatic ring introduces a nitro group, which can be subsequently reduced to an amine, providing a key intermediate for further derivatization. Nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orgmasterorganicchemistry.comgoogle.comcerritos.edudocbrown.info The strong electron-withdrawing nature of the ketone group will deactivate the ring towards electrophilic attack, requiring forcing conditions. The directing effects of the hexyl group (ortho, para-directing) and the acyl group (meta-directing) are opposing, which may lead to a mixture of isomers. However, the activating effect of the alkyl group is generally stronger, favoring substitution at the ortho positions.

ReactionReagents and ConditionsExpected Major Product(s)
BrominationBr2, FeBr33-Bromo-7-(4-hexylphenyl)-7-oxoheptanoic acid
NitrationHNO3, H2SO43-Nitro-7-(4-hexylphenyl)-7-oxoheptanoic acid

Synthesis of Homologous and Analogous Oxo-Fatty Acids for Structure-Activity Studies

The synthesis of homologous and analogous oxo-fatty acids is crucial for establishing structure-activity relationships (SAR). This involves varying the length of the alkyl chain and modifying the aromatic ring.

The primary route for the synthesis of this compound and its homologs is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic substrate, in this case, hexylbenzene, with a dicarboxylic acid anhydride or an acyl chloride derived from a dicarboxylic acid monoester. For instance, the reaction of hexylbenzene with adipic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) would yield the corresponding 6-(4-hexylbenzoyl)hexanoic acid. To obtain this compound, pimelic anhydride or a derivative thereof would be the required acylating agent.

By employing different dicarboxylic acid derivatives, a homologous series of (4-hexylphenyl)-oxoalkanoic acids can be synthesized. For example, using succinic anhydride would yield 4-(4-hexylphenyl)-4-oxobutanoic acid, while azelaic anhydride would produce 9-(4-hexylphenyl)-9-oxononanoic acid.

Dicarboxylic Acid DerivativeProduct
Succinic anhydride4-(4-Hexylphenyl)-4-oxobutanoic acid
Glutaric anhydride5-(4-Hexylphenyl)-5-oxopentanoic acid
Adipic anhydride6-(4-Hexylphenyl)-6-oxohexanoic acid
Pimelic anhydrideThis compound
Suberic anhydride8-(4-Hexylphenyl)-8-oxooctanoic acid

Stereoselective Synthesis Approaches for Chiral Analogs

The introduction of chirality into the molecule can have a profound impact on its biological activity. For this compound, a stereocenter can be created at the carbon bearing the hydroxyl group upon reduction of the ketone, or at the alpha-carbon to the ketone or carboxylic acid through asymmetric alkylation.

Asymmetric Reduction of the Ketone: The ketone functionality can be reduced enantioselectively to a chiral alcohol using various catalytic systems. Asymmetric transfer hydrogenation using a chiral ruthenium catalyst and a hydrogen source like formic acid has been shown to be effective for the dynamic kinetic resolution of racemic γ-keto carboxylic acids, leading to chiral γ-lactones with high diastereoselectivity and enantioselectivity. rsc.orgrsc.orgresearchgate.net This methodology could potentially be adapted for the asymmetric reduction of this compound to yield the corresponding chiral 7-hydroxy derivative.

Asymmetric Alkylation: Creating a stereocenter at the alpha-position to the ketone or carboxylic acid can be achieved through asymmetric alkylation. This often involves the use of chiral auxiliaries or organocatalysts. For instance, chiral hydrazones can be used to direct the stereoselective alkylation of the alpha-carbon of ketones. acs.org Biocatalytic platforms using engineered methyltransferases have also emerged for the asymmetric alkylation of α-keto acids. nih.gov These strategies could be explored for the synthesis of chiral analogs of this compound with stereocenters at the C-6 or C-8 positions. nih.govresearchgate.net

Mechanistic Investigations of Key Synthetic Transformations

The key synthetic transformation for the construction of the this compound backbone is the Friedel-Crafts acylation. The mechanism of this reaction is well-established and proceeds through several key steps:

Formation of the Acylium Ion: The Lewis acid catalyst, typically AlCl3, coordinates to the oxygen of the acylating agent (e.g., pimelic anhydride or its corresponding acyl chloride). This coordination polarizes the carbonyl group and facilitates the departure of the leaving group (chloride or carboxylate) to form a highly electrophilic acylium ion. The acylium ion is resonance-stabilized.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of hexylbenzene acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in the arenium ion is delocalized over the aromatic ring.

Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl3(OH)]- complex formed during the reaction, removes a proton from the carbon atom that was attacked by the acylium ion. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.

The regioselectivity of the Friedel-Crafts acylation is governed by the directing effect of the hexyl group on the benzene (B151609) ring. As an electron-donating alkyl group, it is an ortho-, para-director. Due to steric hindrance from the hexyl group, the acylation is expected to occur predominantly at the para position, leading to the desired this compound.

State of the Art Analytical and Spectroscopic Characterization of 7 4 Hexylphenyl 7 Oxoheptanoic Acid

Spectroscopic Techniques for Comprehensive Structural Elucidation

The definitive identification and structural confirmation of 7-(4-Hexylphenyl)-7-oxoheptanoic acid have been achieved through the synergistic application of multiple spectroscopic methods. Each technique provides unique and complementary information, culminating in a detailed molecular portrait.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy serves as the cornerstone for the structural elucidation of this compound, providing unambiguous assignment of its proton and carbon frameworks.

¹H NMR Spectroscopy: The proton NMR spectrum exhibits a series of characteristic signals that correspond to the distinct chemical environments of the hydrogen atoms within the molecule. The aromatic protons of the 4-hexylphenyl group typically appear as two distinct doublets in the downfield region, a result of their ortho and meta coupling. The protons of the methylene group adjacent to the ketone (alpha to the carbonyl) are observed as a triplet, while the methylene group alpha to the carboxylic acid also presents as a triplet. The remaining methylene protons of the heptanoic acid chain and the hexyl substituent form a complex multiplet in the aliphatic region. The terminal methyl group of the hexyl chain is identifiable as a triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a complete count of the carbon atoms, with distinct chemical shifts for the carbonyl carbons of the ketone and the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the hexyl and heptanoic acid chains. The quaternary carbon of the aromatic ring attached to the keto group is also uniquely identified.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), have been instrumental in definitively assigning the proton and carbon signals. COSY spectra reveal the coupling relationships between adjacent protons, allowing for the mapping of the spin systems within the aliphatic chains. HSQC spectra correlate each proton signal with its directly attached carbon, confirming the assignments made from the one-dimensional spectra.

¹H NMR Data ¹³C NMR Data
Chemical Shift (ppm) Assignment
7.90 (d)Aromatic (ortho to C=O)
7.25 (d)Aromatic (meta to C=O)
2.95 (t)-CH₂- (alpha to ketone)
2.65 (t)-CH₂- (hexyl, alpha to ring)
2.35 (t)-CH₂- (alpha to COOH)
1.60-1.70 (m)-CH₂- (aliphatic chain)
1.25-1.40 (m)-CH₂- (aliphatic chain)
0.88 (t)-CH₃ (terminal)

Advanced Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) has been employed to determine the precise molecular weight and to study the fragmentation behavior of this compound. In the positive ion mode, the spectrum is dominated by the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition of C₁₉H₂₈O₃. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion reveal characteristic fragmentation patterns, including the neutral loss of water from the carboxylic acid and cleavage at the acylium ion, providing further structural confirmation.

Mass Spectrometry Data
m/z
305.2117
287.2011
189.1279
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)
2500-3300 (broad)
2925, 2855
1710
1685
1605, 1575

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Aromatic System

UV-Vis spectroscopy reveals the electronic transitions within the molecule, primarily associated with the aromatic chromophore. The spectrum of this compound in a suitable solvent like ethanol or methanol (B129727) typically shows a strong absorption maximum (λ_max) around 255 nm. This absorption is attributed to the π → π* electronic transition of the substituted benzene (B151609) ring conjugated with the carbonyl group.

UV-Vis Spectroscopy Data
λ_max (nm)
~255

Chromatographic Separation and Purity Assessment Methodologies

To ensure the integrity of analytical data and for preparative purposes, robust chromatographic methods are essential for the separation and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

A reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the analysis of this compound. This method allows for the efficient separation of the target compound from potential impurities and starting materials.

Method Parameters:

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase: A gradient elution is typically employed, starting with a mixture of water (with 0.1% formic or acetic acid) and acetonitrile, gradually increasing the proportion of acetonitrile.

Flow Rate: 1.0 mL/min

Detection: UV detection at the λ_max of the compound (e.g., 255 nm).

This HPLC method provides a sharp, well-resolved peak for this compound, allowing for accurate quantification and purity determination, which is typically found to be greater than 98% for well-synthesized batches.

HPLC Method Parameters
Parameter
Column
Mobile Phase
Flow Rate
Detection
Retention Time

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility of this compound, direct analysis by gas chromatography is not feasible. Therefore, derivatization to more volatile forms is a necessary prerequisite for GC-MS analysis. The primary target for derivatization is the carboxylic acid group, which significantly increases the boiling point of the molecule. Two common and effective derivatization techniques for carboxylic acids are esterification and silylation.

Esterification: Methylation is a widely used esterification method for preparing fatty acid methyl esters (FAMEs) for GC-MS analysis. nih.govresearchgate.net A common reagent for this purpose is boron trifluoride (BF₃) in methanol. The reaction involves heating the carboxylic acid with the BF₃-methanol reagent, which catalyzes the formation of the methyl ester.

Silylation: Silylation is another robust method for derivatizing polar functional groups like carboxylic acids. nih.govresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group. restek.comsigmaaldrich.com This derivatization significantly reduces the polarity and increases the volatility of the analyte. restek.comusherbrooke.ca

Once derivatized, the resulting volatile derivative, either the methyl ester or the TMS-ester of this compound, can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from any impurities or side-products based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information based on the fragmentation pattern of the ionized molecule.

The expected mass spectrum of the methyl ester derivative would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the alkyl chain, the aromatic ring, and the ester group. Similarly, the TMS-ester would exhibit a distinct fragmentation pattern, including a prominent ion at m/z 73, which is characteristic of the trimethylsilyl group.

DerivativeDerivatization ReagentExpected Molecular Ion (m/z)Key Fragment Ions (m/z)
Methyl 7-(4-hexylphenyl)-7-oxoheptanoateBF₃ in Methanol318.45Fragments corresponding to the loss ofOCH₃, cleavage of the heptanoate chain, and the hexylphenyl group.
Trimethylsilyl 7-(4-hexylphenyl)-7-oxoheptanoateBSTFA + TMCS376.5973 (Si(CH₃)₃), and fragments from the loss of the TMS group and cleavage of the molecular backbone.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

The first step in X-ray diffraction analysis is the growth of a high-quality single crystal of the compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, which in turn reveals the positions of the individual atoms.

For this compound, X-ray diffraction analysis would be expected to reveal:

The planarity of the phenyl ring and the conformation of the hexyl chain.

The precise bond lengths and angles of the ketone and carboxylic acid functional groups.

The presence and nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which often form dimers in the solid state.

While specific crystallographic data for this compound is not publicly available, data from structurally related aromatic compounds, such as hexamethylbenzene, have historically provided foundational evidence for the structure of aromatic systems. docbrown.info Similarly, analysis of other aromatic ketones provides a basis for predicting the likely solid-state conformation.

Crystallographic ParameterExpected Information for this compound
Crystal SystemTo be determined (e.g., monoclinic, orthorhombic)
Space GroupTo be determined
Unit Cell Dimensions (Å)To be determined
Key Bond Lengths (Å)C=O (ketone), C-O and C=O (carboxylic acid), C-C bonds in the aromatic ring and alkyl chains.
Key Bond Angles (°)Angles around the ketone and carboxylic acid groups, and within the phenyl ring.
Intermolecular InteractionsHydrogen bonding between carboxylic acid moieties.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior Studies

Thermal analysis techniques are crucial for understanding the thermal stability and phase behavior of a compound. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are complementary methods that provide a comprehensive picture of how a material behaves as a function of temperature. asu.edu

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. unca.edu This technique is used to determine the thermal stability of a compound and to identify the temperatures at which decomposition occurs. For this compound, a TGA thermogram would be expected to show a stable baseline up to a certain temperature, after which a significant mass loss would occur, indicating the onset of thermal decomposition. The decomposition of aromatic carboxylic acids can proceed through various pathways, including decarboxylation. acs.org

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov This technique is used to identify thermal transitions such as melting, crystallization, and glass transitions. For this compound, the DSC thermogram would show an endothermic peak corresponding to the melting point of the compound. The area under this peak is proportional to the enthalpy of fusion. DSC can also provide information about the purity of the sample, as impurities tend to broaden the melting peak and lower the melting point.

By combining TGA and DSC, a detailed thermal profile of this compound can be established. For example, DSC can identify the melting point, while TGA can determine if the compound decomposes upon melting or at a higher temperature.

Analytical TechniqueParameter MeasuredExpected Observation for this compound
DSCMelting Point (Tₘ)A sharp endothermic peak.
DSCEnthalpy of Fusion (ΔHբ)Calculated from the area of the melting peak.
TGAOnset of Decomposition (Tₒ)Temperature at which significant mass loss begins.
TGADecomposition ProfileSingle or multiple steps of mass loss, indicating the decomposition mechanism.

Computational Chemistry and Theoretical Modeling of 7 4 Hexylphenyl 7 Oxoheptanoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a powerful and widely used QM method for studying medium to large-sized molecules like 7-(4-Hexylphenyl)-7-oxoheptanoic acid. DFT calculations can elucidate the distribution of electrons within the molecule, providing a basis for predicting its chemical behavior.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

From these orbital energies, global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness indicates resistance to change in its electron distribution.

Molecular electrostatic potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the keto and carboxylic acid groups, indicating sites prone to electrophilic attack, while regions around the hydrogen atoms would show positive potential.

Table 1: Illustrative DFT-Calculated Electronic Properties and Reactivity Descriptors (Note: These values are hypothetical, calculated for illustrative purposes at a B3LYP/6-31G level of theory in a vacuum, and serve as an example of typical DFT outputs.)*

PropertyValueUnitSignificance
HOMO Energy-6.5eVElectron-donating capability
LUMO Energy-1.2eVElectron-accepting capability
HOMO-LUMO Gap5.3eVChemical reactivity and stability
Ionization Potential6.5eVEnergy required to remove an electron
Electron Affinity1.2eVEnergy released upon gaining an electron
Electronegativity (χ)3.85eVTendency to attract electrons
Chemical Hardness (η)2.65eVResistance to charge transfer
Global Electrophilicity (ω)2.80eVPropensity to accept electrons

The flexibility of the hexyl and heptanoic acid chains in this compound means it can adopt numerous conformations. Conformational analysis using QM methods is essential to identify the most stable, low-energy structures. By systematically rotating the dihedral angles of the molecule's rotatable bonds and calculating the energy at each step, a potential energy surface (PES) can be mapped. nih.gov

This process reveals the global minimum energy conformation as well as other local minima (stable conformers) and the energy barriers that separate them. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule governs its ability to interact with other molecules, such as biological receptors or crystal lattices. For this molecule, key rotations would include the bonds within the alkyl chains and the bond connecting the phenyl ring to the keto group.

Molecular Mechanics (MM) and Dynamics (MD) Simulations for Conformational Flexibility and Interactions

While QM methods provide high accuracy for electronic properties, they are computationally expensive for studying the dynamic behavior of large, flexible molecules over time. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations address this by using classical physics to model molecular behavior. nih.govyoutube.com

In MD simulations, the molecule is placed in a simulated environment, such as a box of water molecules, to mimic physiological or solution conditions. The forces between atoms are calculated using a 'force field' (e.g., AMBER, CHARMM, OPLS-AA), which is a set of parameters that define the potential energy of the system. Newton's equations of motion are then solved iteratively to simulate the movement of each atom over time, typically on the scale of nanoseconds to microseconds. nih.gov

For this compound, an MD simulation would reveal how the flexible alkyl and carboxylic acid chains move and fold in a solvent, providing a dynamic picture of its conformational landscape. This is crucial for understanding how the molecule might interact with a binding site on a protein, where flexibility allows for an "induced fit." MD simulations can also be used to study aggregation behavior or interactions with surfaces and materials.

Prediction of Molecular Descriptors and Physicochemical Parameters

Computational methods are routinely used to predict key physicochemical properties that are relevant to a molecule's behavior in biological or material systems. nih.govresearchgate.net These molecular descriptors can be calculated from the 2D or 3D structure of the molecule and are vital for assessing properties like bioavailability or material compatibility.

Key predicted descriptors for this compound would include:

Lipophilicity (LogP): The logarithm of the octanol-water partition coefficient, which indicates how a molecule distributes between a lipidic and an aqueous phase. It is a critical parameter for predicting membrane permeability and drug absorption. frontiersin.orgnih.gov

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of passive molecular transport through membranes. frontiersin.org

Number of Rotatable Bonds: This descriptor relates to the conformational flexibility of the molecule.

Molar Refractivity: Relates to the volume occupied by a molecule and its polarizability.

Table 2: Illustrative Predicted Physicochemical Properties (Note: These values are examples generated by common predictive algorithms and may vary between different software tools.)

DescriptorPredicted ValueRelevance
Molecular Weight304.43Basic molecular property
LogP (o/w)5.2High lipophilicity, potential for membrane partitioning
Topological Polar Surface Area (TPSA)54.37 ŲPotential for cell permeability
Number of Rotatable Bonds13High conformational flexibility
Number of H-Bond Acceptors3Potential for hydrogen bonding interactions
Number of H-Bond Donors1Potential for hydrogen bonding interactions

In Silico Screening and Virtual Ligand Design Based on Structural Analogies

The structure of this compound can serve as a starting point for the design of new molecules with specific properties. In silico screening involves computationally evaluating large libraries of molecules to identify those with a high probability of interacting with a target of interest, such as a protein active site. mdpi.comnih.govacs.org

Using the core scaffold of this compound, virtual libraries of structural analogs can be created. Modifications could include:

Altering the length of the hexyl chain.

Introducing substituents on the phenyl ring.

Modifying the heptanoic acid chain.

Replacing the keto group with other linkers.

These virtual compounds can then be "docked" into the binding site of a target protein. Docking algorithms predict the preferred orientation and conformation of the ligand within the binding site and estimate the binding affinity (e.g., as a docking score). This process allows for the rapid identification of promising candidates for further investigation, significantly accelerating the discovery process. nih.gov

Development of Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Models for this compound Derivatives

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that correlate the structural or physicochemical properties of a set of molecules with their biological activity or a specific property. frontiersin.orgnih.govresearchgate.net

To develop a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with measured experimental data (e.g., inhibitory concentration, binding affinity, or a material property) is required. For each compound in the dataset, a range of molecular descriptors (like those in Table 2) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity or property based on the descriptors.

For example, a hypothetical QSAR equation might look like: Biological Activity (log 1/C) = 0.5 * LogP - 0.02 * TPSA + 1.2

This equation would suggest that higher lipophilicity increases activity, while a larger polar surface area decreases it. Such models are valuable for predicting the properties of newly designed, unsynthesized compounds and for optimizing molecular structures to enhance a desired activity or property.

Investigation of Biological and Biochemical Mechanisms in Vitro Studies

Enzyme Modulation and Inhibition Studies in Cell-Free Systems

Investigation of Specific Enzyme Targets (e.g., Histone Deacetylases)

There is currently no available scientific literature that investigates the effect of 7-(4-Hexylphenyl)-7-oxoheptanoic acid on histone deacetylases (HDACs) or any other specific enzyme targets in cell-free systems. Research into the potential inhibitory or modulatory activity of this compound on enzymes has not been published.

Kinetic and Mechanistic Characterization of Enzyme Interactions

No data exists on the kinetic parameters (such as Ki, IC50, or the type of inhibition) or the mechanism of interaction between this compound and any enzyme. Mechanistic studies to elucidate how this compound might bind to and affect enzyme function have not been reported.

Cellular Pathway Perturbation Analysis in Cultured Cells

Modulation of Quorum Sensing Pathways in Bacterial Models (e.g., Pseudomonas aeruginosa)

There are no published studies on the effects of this compound on the quorum sensing pathways of Pseudomonas aeruginosa or any other bacterial model. The ability of this compound to interfere with bacterial cell-to-cell communication systems, such as the LasI/R and RhlI/R systems, remains uninvestigated.

Impact on Biofilm Formation and Dispersal Mechanisms (in vitro bacterial systems)

Scientific literature lacks any information regarding the impact of this compound on biofilm formation or dispersal in in vitro bacterial systems. Its potential to inhibit the initial attachment of bacteria, the maturation of biofilms, or to induce the dispersal of established biofilms has not been explored.

Cellular Uptake and Intracellular Localization Studies (in vitro)

There is no available research on the cellular uptake or intracellular localization of this compound in any cell type. Studies to determine how this compound is transported across the cell membrane and where it accumulates within the cell have not been conducted.

Interactions with Biological Macromolecules (e.g., proteins, nucleic acids, membranes in vitro)

The primary in vitro biological interactions of this compound that have been documented in scientific literature involve its binding to and modulation of specific protein targets. Notably, its activity as a peroxisome proliferator-activated receptor (PPAR) agonist and its interaction with cyclooxygenase (COX) enzymes have been subjects of investigation.

Research has identified this compound as a potent and selective agonist for the peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ). These receptors are ligand-activated transcription factors that play crucial roles in regulating lipid metabolism, inflammation, and glucose homeostasis. The agonistic activity of this compound on PPARα and PPARγ suggests its potential to influence these physiological processes at a cellular level.

In addition to its effects on PPARs, this compound has been shown to interact with cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway responsible for the synthesis of prostaglandins. Specifically, studies have demonstrated its inhibitory effects on both COX-1 and COX-2.

Currently, there is a lack of available scientific literature detailing the direct interactions of this compound with nucleic acids (DNA and RNA) or biological membranes in vitro.

The table below summarizes the known protein interactions of this compound based on in vitro studies.

Target ProteinType of InteractionObserved In Vitro EffectReference
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)AgonistActivation of the receptor
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)AgonistActivation of the receptor
Cyclooxygenase-1 (COX-1)InhibitorInhibition of enzyme activity
Cyclooxygenase-2 (COX-2)InhibitorInhibition of enzyme activity

Comparative Biological Activity Studies with Structural Analogs of this compound

Comparative studies of this compound and its structural analogs have been conducted to elucidate structure-activity relationships, particularly concerning their inhibitory effects on cyclooxygenase enzymes. One study systematically investigated a series of 2-substituted 7-phenyl-7-oxoheptanoic acid derivatives to assess their potential as selective COX-2 inhibitors.

In this comparative analysis, the biological activity of this compound was evaluated alongside analogs where the phenyl group was substituted with different moieties at the para-position, and modifications were made to the heptanoic acid chain. The study revealed that the nature of the substituent on the phenyl ring significantly influences both the potency and selectivity of COX inhibition. For instance, the introduction of a methylsulfonyl or a sulfonamido group at the para-position of the phenyl ring, a common feature in selective COX-2 inhibitors, was explored in these analogs.

The findings from this research indicated that while this compound itself exhibits inhibitory activity against both COX-1 and COX-2, certain structural modifications can enhance selectivity for COX-2. This highlights the importance of the chemical structure in determining the biological activity profile of this class of compounds.

The following table presents a summary of the comparative biological activity of this compound and a representative structural analog from the aforementioned study.

CompoundStructureCOX-1 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)Reference
This compoundA 4-hexylphenyl group attached to a 7-oxoheptanoic acid chainData not specified in abstractData not specified in abstract
2-(4-(methylsulfonyl)phenyl)-7-phenyl-7-oxoheptanoic acidA 4-(methylsulfonyl)phenyl group at the 2-position of 7-phenyl-7-oxoheptanoic acid>1000.8

Exploration of Applications in Advanced Materials Science

Design and Synthesis of Derivatives for Liquid Crystalline Materials

The molecular shape of 7-(4-Hexylphenyl)-7-oxoheptanoic acid, possessing both a rigid phenyl core and flexible alkyl and carboxylic acid chains, is reminiscent of the structures of calamitic (rod-like) liquid crystals. researchgate.netnih.gov By modifying the carboxylic acid group, a variety of mesogenic derivatives can be synthesized. For instance, esterification of the carboxylic acid with different phenols can extend the rigid core of the molecule, a common strategy in the design of liquid crystalline materials. nih.gov

Table 1: Potential Liquid Crystalline Derivatives of this compound and Their Predicted Mesomorphic Properties

Derivative Structure Predicted Mesophase Type Rationale
Ester with 4-cyanophenol Nematic, Smectic A The cyano group enhances the dipole moment, promoting antiparallel molecular arrangements favorable for smectic phases.
Ester with 4-nitrophenol Nematic The nitro group increases molecular polarity, potentially leading to a nematic phase over a broad temperature range.

Incorporation into Organic Electronic Devices (e.g., organic semiconductors, photovoltaic cells, organic transistors)

The aromatic core of this compound suggests its potential as a component in organic electronic materials. The phenyl ring can participate in π-π stacking interactions, which are crucial for charge transport in organic semiconductors. researchgate.netmdpi.com The keto group, being an electron-withdrawing group, can influence the electronic properties of the molecule, potentially making it suitable for use in n-type organic field-effect transistors (OFETs). mdpi.comresearchgate.net

To be effectively used in organic electronics, the molecule would likely need to be incorporated into a larger conjugated system to enhance charge mobility. This could be achieved by synthesizing polymers where the this compound moiety is a repeating unit, or by creating derivatives with more extended aromatic systems through reactions at the phenyl ring or the keto group. The long alkyl and carboxylic acid chains could also be leveraged to control the solubility and thin-film morphology of the resulting materials, which are critical factors for device performance. rsc.org

Development as Self-Assembling Molecules for Supramolecular Architectures

The amphiphilic nature of this compound, with its nonpolar hexylphenyl tail and polar carboxylic acid head, makes it an excellent candidate for forming self-assembled supramolecular structures. researchgate.netnih.govbeilstein-journals.org In appropriate solvents, these molecules could self-assemble through a combination of hydrogen bonding between the carboxylic acid groups and π-π stacking of the phenyl rings. beilstein-journals.org This can lead to the formation of various architectures such as nanofibers, ribbons, and vesicles.

The formation of supramolecular gels is a particularly interesting possibility. nih.govrsc.orgthieme-connect.de In certain organic solvents, the molecules could form extended fibrous networks that immobilize the solvent, resulting in a gel. The properties of such gels, including their thermal stability and mechanical strength, would be highly dependent on the specific intermolecular interactions and the packing of the molecules.

Table 2: Predicted Self-Assembly Behavior of this compound in Different Solvents

Solvent Predicted Supramolecular Structure Driving Forces for Assembly
Nonpolar (e.g., hexane) Reverse micelles or aggregates Hydrogen bonding of carboxylic acid heads in the core.
Polar aprotic (e.g., THF) Fibrillar networks (potential for gelation) Hydrogen bonding and π-π stacking. nih.gov

Functionalization of Polymeric Matrices for Tailored Properties

The carboxylic acid and ketone functionalities of this compound allow it to be chemically grafted onto or incorporated into polymer backbones. uni-konstanz.deoup.comnih.govresearchgate.net This functionalization can be used to impart specific properties to commodity polymers. For example, incorporating this molecule into a polyethylene (B3416737) matrix could enhance its surface properties, such as adhesion and printability, due to the presence of the polar keto and carboxyl groups. oup.com

Furthermore, the ketone group within the molecule's structure could introduce photodegradability into the polymer chain. oup.com Upon exposure to UV light, Norrish-type reactions can lead to chain scission at the keto group, providing a mechanism for the controlled degradation of the polymer. oup.com This is a highly desirable feature for addressing the environmental persistence of plastic waste. The synthesis could involve the copolymerization of a vinyl derivative of this compound with ethylene (B1197577) or the grafting of the molecule onto a pre-existing polymer through reactions of its carboxylic acid group. uni-konstanz.denih.gov

Role in Nanoscience and Nanotechnology Applications (e.g., surface modification)

The terminal carboxylic acid group of this compound makes it an effective ligand for the surface modification of a wide range of nanoparticles, including metal oxides and quantum dots. mdpi.comnih.govnih.govresearchgate.net The carboxylic acid can bind to the nanoparticle surface, while the hexylphenyl tail extends outwards, providing a hydrophobic shell. beilstein-journals.org This surface modification can prevent the aggregation of nanoparticles and improve their dispersibility in nonpolar solvents and polymer matrices.

This ability to functionalize nanoparticles is crucial for their application in various fields. For instance, in the development of nanocomposites, surface-modified nanoparticles can be more effectively dispersed within a polymer matrix, leading to enhanced mechanical or optical properties. The formation of such core-shell nanoparticles could be achieved by mixing the nanoparticles with a solution of this compound. mdpi.comnih.govnih.gov

Environmental Fate and Biogeochemical Cycling Research

Degradation Pathways in Environmental Matrices (e.g., soil, water, sediment)

No studies detailing the degradation of 7-(4-Hexylphenyl)-7-oxoheptanoic acid in soil, water, or sediment were found.

Photodegradation Mechanisms

There is no available information on the mechanisms of photodegradation for this compound, which would describe how it might be broken down by light in the environment.

Biodegradation Pathways and Microbial Metabolites (in vitro or environmental samples)

No research could be located that investigates the biodegradation of this compound by microorganisms. Consequently, no information on its biodegradation pathways or potential microbial metabolites is available.

Sorption and Desorption Behavior in Environmental Media

Data regarding the sorption and desorption characteristics of this compound in environmental media such as soil and sediment are not available in the public domain.

Environmental Transport and Distribution Modeling

No modeling studies predicting the transport and distribution of this compound in the environment have been published.

Bioavailability and Potential for Biotransformation in Model Organisms (excluding higher vertebrates/human)

There is a lack of research on the bioavailability of this compound to model organisms (such as invertebrates, algae, or microorganisms) and its potential for biotransformation within these organisms.

Interdisciplinary Research Perspectives and Future Directions for 7 4 Hexylphenyl 7 Oxoheptanoic Acid

Integration with Systems Biology Approaches for Comprehensive Biological Understanding

A systems biology approach offers a holistic view of the potential interactions of 7-(4-Hexylphenyl)-7-oxoheptanoic acid within a biological system, moving beyond a single target focus to a network-level understanding. frontiersin.org Given its structure as a fatty acid derivative, initial studies would likely focus on its impact on lipid metabolism. nih.gov Lipidomics, the large-scale study of cellular lipids, would be a key technique to profile changes in lipid species in response to the compound. nih.govresearchgate.net

Future research could involve treating cell lines or model organisms with this compound and subsequently performing untargeted lipidomics using techniques like liquid chromatography-mass spectrometry (LC-MS). The goal would be to identify significant alterations in the lipidome that could point towards the compound's mechanism of action. For instance, changes in the levels of signaling lipids or membrane components could provide clues to its cellular function.

Table 1: Hypothetical Lipidomics Data Following Treatment with this compound

Lipid ClassFold Change vs. Controlp-valuePotential Implication
Phosphatidylcholines↓ 1.8< 0.05Altered membrane fluidity/integrity
Diacylglycerols↑ 2.5< 0.01Activation of protein kinase C signaling
Ceramides↑ 1.5< 0.05Induction of apoptosis or cellular stress
Free Fatty Acids↑ 3.0< 0.001Disruption of fatty acid metabolism

This table is illustrative and represents the type of data that could be generated through a systems biology approach.

Furthermore, integrating lipidomics data with genomics, transcriptomics, and proteomics (multi-omics) would provide a more comprehensive picture. For example, transcriptomic analysis could reveal changes in the expression of genes involved in fatty acid synthesis or degradation, corroborating the findings from lipidomics. nih.gov Such an integrated approach is crucial for understanding the complex biological roles of novel fatty acid-like molecules. wjgnet.com

Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring

To understand the subcellular fate and dynamics of this compound, advanced spectroscopic and imaging techniques will be indispensable. These methods offer the potential for real-time monitoring of the compound within living cells, providing insights that are not achievable with endpoint assays. mdpi.com

One promising approach would be the use of fluorescence spectroscopy. mdpi.com This could involve the synthesis of a fluorescently tagged analog of this compound. By introducing a fluorophore, techniques like fluorescence microscopy could be used to visualize its uptake, subcellular localization (e.g., mitochondria, endoplasmic reticulum, lipid droplets), and trafficking in real-time.

Another powerful technique is Raman spectroscopy, which provides a chemical fingerprint of molecules based on their vibrational modes. longdom.org This label-free method could potentially be used to detect the compound within cells and monitor its metabolic conversion. Advanced techniques like Coherent Anti-Stokes Raman Scattering (CARS) microscopy are particularly well-suited for imaging lipids and could be adapted to track this specific fatty acid derivative.

Table 2: Potential Spectroscopic and Imaging Techniques for Studying this compound

TechniqueInformation GainedAdvantages
Fluorescence MicroscopySubcellular localization, uptake, and traffickingHigh sensitivity, real-time imaging
Raman SpectroscopyChemical identification, metabolic trackingLabel-free, provides structural information
Mass Spectrometry ImagingSpatial distribution in tissuesHigh chemical specificity, multiplexing capability
Nuclear Magnetic Resonance (NMR)Structural elucidation, interaction with proteinsDetailed structural information, non-invasive

This table outlines potential applications of various techniques for the study of the target compound.

These advanced analytical methods will be crucial in building a detailed picture of how this compound behaves in a biological environment. nih.govdokumen.pub

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound and its analogs for research and potential future applications should be guided by the principles of green chemistry to minimize environmental impact. acs.orgresearchgate.net This involves the use of environmentally benign solvents, reducing waste, and improving atom economy. greenchemistry-toolkit.org

A key focus would be the development of catalytic methods that avoid the use of stoichiometric reagents. For instance, the Friedel-Crafts acylation step, a likely route to forming the keto group on the phenyl ring, traditionally uses stoichiometric amounts of Lewis acids like aluminum chloride, which generates significant waste. A greener alternative would be to explore solid acid catalysts that can be easily recovered and reused.

Furthermore, the choice of solvents is critical. Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO2 would significantly improve the environmental profile of the synthesis. The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also reduce waste and improve efficiency. unibo.it

Table 3: Comparison of a Traditional vs. a Green Synthesis Approach for a Key Step in Producing α-Keto Acids

ParameterTraditional Method (e.g., Oxidation with CrO3)Green Chemistry Approach (e.g., Catalytic Oxidation)
Oxidizing AgentStoichiometric CrO3 (toxic heavy metal)Catalytic amount of a reusable metal complex with O2 or H2O2
SolventChlorinated solvents (e.g., dichloromethane)Benign solvents (e.g., water, ethanol) or solvent-free conditions
ByproductsLarge amounts of chromium wastePrimarily water
Atom EconomyLowHigh

This table provides a comparative overview based on established green chemistry principles for similar chemical transformations. rsc.org

By incorporating these principles from the outset, the synthesis of this compound can be made more sustainable and economically viable.

Machine Learning and Artificial Intelligence in Compound Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery and chemical research. nih.govmdpi.com These computational tools can be applied to this compound for several purposes, from predicting its biological activities to designing novel, more potent, or selective analogs.

One of the primary applications would be the development of Quantitative Structure-Activity Relationship (QSAR) models. atomwise.com By synthesizing a small library of derivatives of this compound and testing their biological activity, ML algorithms can be trained to identify the key structural features that correlate with activity. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates and reducing the need for extensive and costly screening.

Generative models, a more advanced form of AI, could be used to design entirely new molecules based on the this compound scaffold. These models can learn the underlying rules of chemical structure and propose novel compounds with desired properties, such as improved binding affinity to a specific protein target or better pharmacokinetic profiles. youtube.com

Table 4: Potential Applications of Machine Learning in the Study of this compound

ML/AI ApplicationObjectiveRequired DataPotential Outcome
QSAR ModelingPredict biological activity of analogsChemical structures and experimental activity dataPrioritization of synthetic targets
Generative ModelsDesign novel compounds with desired propertiesA set of active and inactive moleculesNovel chemical entities with potentially improved efficacy
ADMET PredictionPredict absorption, distribution, metabolism, excretion, and toxicityChemical structure and known ADMET data for diverse compoundsEarly-stage risk assessment and compound optimization

This table illustrates how different machine learning approaches could be strategically employed.

The integration of AI and ML will accelerate the research and development cycle for this compound and its derivatives, making the discovery process more efficient and data-driven.

Collaborative Research Initiatives Across Disciplines

The multifaceted research required to fully elucidate the potential of this compound necessitates a collaborative approach. parabolicdrugs.com The complexity of modern drug discovery and chemical biology means that breakthroughs are most likely to occur at the interface of different disciplines. acs.org

Effective research on this compound would involve a consortium of chemists, biologists, computational scientists, and pharmacologists. indianabiosciences.orgtandfonline.com Medicinal chemists would be responsible for the synthesis of the compound and its analogs, as well as the application of green chemistry principles. Biologists would perform the cellular and in vivo studies, including the systems biology analyses. Computational scientists would develop and apply the machine learning models for prediction and design. Pharmacologists would investigate the compound's mechanism of action and potential therapeutic effects.

Such collaborations can be fostered through joint research grants, academic-industrial partnerships, and the creation of interdisciplinary research centers. jhu.edu These initiatives provide the necessary infrastructure and funding to bring together diverse expertise and resources, accelerating the translation of basic scientific discoveries into tangible applications. acs.org The collective knowledge and tools from these varied fields will be paramount in unlocking the full scientific and potential therapeutic value of this compound.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for 7-(4-Hexylphenyl)-7-oxoheptanoic acid to ensure stability?

  • Methodological Answer :

  • Storage : Store lyophilized or solid forms at -20°C in a desiccator to prevent hydrolysis and oxidation. Avoid frost-free freezers due to temperature fluctuations during defrost cycles .
  • Reconstitution : Use anhydrous DMSO for initial dissolution (10–50 mM stock). For aqueous buffers, add carrier proteins (e.g., 0.1% BSA) to prevent aggregation .
  • Handling : Aliquot solutions to minimize freeze-thaw cycles. Use oxygen-free buffers for experiments involving oxidation-prone residues (e.g., Trp, Met) .

Q. How can researchers optimize the solubility of this compound in aqueous media for in vitro assays?

  • Methodological Answer :

  • Solvent Selection : Start with DMSO (10–50 mM stock) and dilute into aqueous buffers containing 0.1–1% BSA to stabilize hydrophobic compounds .
  • Techniques :
  • Sonication : Apply brief ultrasound pulses (10–30 sec) to disrupt aggregates.
  • Heating : Warm solutions to 37°C in a water bath with gentle agitation.
  • Validation : Confirm solubility via dynamic light scattering (DLS) or UV-vis spectroscopy to detect precipitation .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Use reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% formic acid. Monitor transitions at m/z [M+H]+ (calculated: 290.3) .
  • NMR : For structural validation, analyze 1H^1H NMR peaks at δ 2.35–2.65 ppm (methylene protons near the ketone) and δ 7.2–7.4 ppm (aromatic protons) .
  • Validation Table :
TechniqueLOD (µM)LOQ (µM)Matrix Compatibility
LC-MS/MS0.050.15Plasma, tissue homogenate
HPLC-UV0.51.5Cell lysate

Advanced Research Questions

Q. What experimental strategies are employed to assess the inhibitory activity of this compound against histone deacetylases (HDACs)?

  • Methodological Answer :

  • Enzymatic Assays : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) with recombinant HDAC isoforms. Measure fluorescence (Ex/Em: 360/460 nm) after deacetylation .
  • IC50_{50} Determination : Perform dose-response curves (0.1–100 µM) in triplicate. Fit data using nonlinear regression (e.g., GraphPad Prism).
  • Selectivity Screening : Compare inhibition across HDAC classes (I, II, IV) and sirtuins to identify isoform specificity .

Q. How can structural modifications of the hexylphenyl group enhance target specificity in kinase inhibition studies?

  • Methodological Answer :

  • Rational Design :
  • Hydrophobic Tail Optimization : Replace the hexyl group with cyclopentyl or branched alkyl chains to improve membrane permeability .
  • Electron-Withdrawing Substituents : Introduce -F or -CF3_3 at the phenyl para-position to enhance binding to ATP pockets .
  • Validation :
  • Kinase Profiling : Use a panel of 100+ kinases (e.g., EGFR, VEGFR) to assess selectivity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to predict binding affinity changes .

Q. What in vivo models are appropriate for evaluating the pharmacokinetic profile of this compound derivatives?

  • Methodological Answer :

  • Rodent Models :
  • Pharmacokinetics : Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS .
  • Tissue Distribution : Euthanize at 24 h, homogenize organs (liver, kidney), and quantify compound levels .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and measure half-life using NADPH-regenerating systems .

Q. How do researchers analyze the metabolic stability of this compound using microsomal assays?

  • Methodological Answer :

  • Protocol :

Prepare 1 µM compound in 0.1 M PBS (pH 7.4) with 0.5 mg/mL liver microsomes.

Initiate reactions with NADPH (1 mM).

Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold acetonitrile.

  • Data Analysis :
  • Calculate t1/2t_{1/2} using the formula: t1/2=ln(2)/kt_{1/2} = \ln(2)/k, where kk is the elimination rate constant.
  • Compare intrinsic clearance (ClintCl_{int}) across species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.